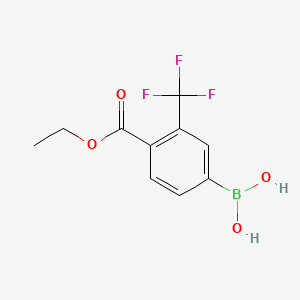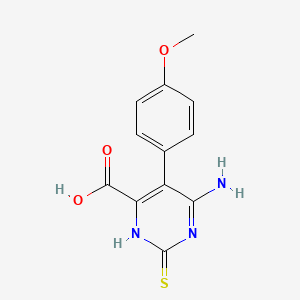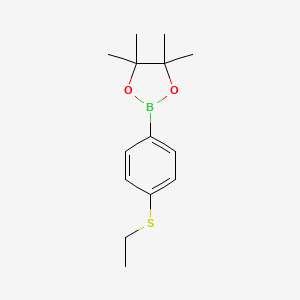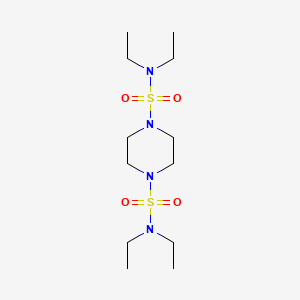
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the ethoxycarbonyl and trifluoromethyl groups in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)benzoic acid.
Borylation Reaction: The borylation reaction is carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is typically conducted in an organic solvent, such as dimethylformamide, at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved efficiency.
化学反応の分析
Types of Reactions
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide, tetrahydrofuran
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Alcohols: Formed through reduction of the ethoxycarbonyl group
科学的研究の応用
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that involves the accumulation of boron-containing compounds in tumor cells followed by irradiation with neutrons.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of (4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and sensor design. The ethoxycarbonyl and trifluoromethyl groups also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of an ethoxycarbonyl group.
4-Chloro-2-(trifluoromethyl)phenylboronic acid: Contains a chloro group in addition to the trifluoromethyl group.
Phenylboronic acid: Lacks the ethoxycarbonyl and trifluoromethyl groups, making it less specialized.
Uniqueness
(4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the ethoxycarbonyl and trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it valuable in various applications. The trifluoromethyl group, in particular, imparts unique electronic properties, increasing the compound’s lipophilicity and metabolic stability.
特性
分子式 |
C10H10BF3O4 |
|---|---|
分子量 |
261.99 g/mol |
IUPAC名 |
[4-ethoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O4/c1-2-18-9(15)7-4-3-6(11(16)17)5-8(7)10(12,13)14/h3-5,16-17H,2H2,1H3 |
InChIキー |
DMQOSZCMZDNZRR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)









![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)

